2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is a quinoline derivative specifically designed and synthesized for its potential antimicrobial activity. [] It belongs to a class of compounds known to exhibit biological activity, particularly as microbial DNA gyrase inhibitors. [] This compound represents a novel molecular hybrid, incorporating a hydrazine moiety that contributes to its activity against specific microbial targets. []
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is a synthetic compound belonging to the quinoline family, characterized by a quinoline backbone substituted with a tert-butylphenyl group and a carbohydrazide functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound can be synthesized through various organic reactions involving quinoline derivatives and hydrazine derivatives. Research has demonstrated its synthesis alongside other related compounds, showcasing its relevance in medicinal chemistry.
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is classified as:
The synthesis of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide typically involves several key steps:
The reactions are typically carried out under reflux conditions to ensure complete conversion of reactants. Characterization of the synthesized compound is performed using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide features:
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of the carbohydrazide group allows for further modifications that can enhance biological activity or alter physical properties.
The mechanism of action for 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is primarily linked to its interaction with biological targets such as enzymes involved in DNA replication and repair, particularly microbial DNA gyrase.
Studies indicate that compounds within this class can inhibit bacterial growth by targeting DNA gyrase, leading to disruption of bacterial DNA replication processes. This has been evidenced by in vitro assays demonstrating antimicrobial activity against various strains of bacteria.
Relevant analyses using IR and NMR spectroscopy provide insights into the functional groups and molecular interactions present in the compound.
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to develop new therapeutic agents based on this compound's structure.
Quinoline-carbohydrazide hybrids represent a strategically engineered class of bioactive molecules that merge the intrinsic pharmacophoric properties of both quinoline and hydrazide functionalities. The quinoline scaffold—a bicyclic system comprising fused benzene and pyridine rings—provides a versatile structural platform for intermolecular interactions, including π-π stacking, van der Waals forces, and hydrogen bonding with biological targets [4] [6]. This molecular framework is notably prevalent in antimicrobial and antiviral agents due to its proven capacity to disrupt essential microbial enzymes and nucleic acid processes [1] [4].
The incorporation of a carbohydrazide moiety (–CONHNH₂) at the C4 position of quinoline markedly enhances the molecule's hydrogen-bonding capacity and metal-chelating potential. This modification significantly improves target engagement, particularly with enzymes possessing transition metal ions or polar residues in their active sites [1] [7]. For example, quinoline-4-carbohydrazide derivatives exhibit potent inhibitory effects against Staphylococcus aureus DNA gyrase, with compound 6b (2-(4-bromophenyl)quinoline-4-carbohydrazide) demonstrating an IC₅₀ of 33.64 μM and superior binding affinity (–7.73 kcal/mol) compared to ciprofloxacin (–7.29 kcal/mol) [1]. The hydrazide group also serves as a versatile synthetic handle for further derivatization, enabling the generation of Schiff bases, oxadiazoles, and heterocyclic-fused hybrids that broaden the spectrum of bioactivity [7].
Compound | R-Substituent | Target Microorganism | MIC (µg/mL) | IC₅₀ (µM) |
---|---|---|---|---|
6b [1] | 4-Bromophenyl | S. aureus DNA gyrase | - | 33.64 |
10 [1] | Pyrazole-linked | S. aureus DNA gyrase | - | 8.45 |
25 [7] | 5-Nitrofuran | B. subtilis ATCC 6633 | 7.81 | - |
13 [7] | MRSA-targeted | S. aureus ATCC 43300 | 7.81 | - |
The carbohydrazide group further augments the molecule's pharmacokinetic profile by improving water solubility and facilitating gastrointestinal absorption, as evidenced by high Caco-2 permeability coefficients (>5 × 10⁻⁶ cm/s) [1]. This balance between target affinity and bioavailability underscores the functional significance of quinoline-carbohydrazide hybrids in overcoming multidrug-resistant infections [4] [7].
The 4-tert-butylphenyl substituent at the C2 position of the quinoline nucleus is a critical determinant of the physicochemical and pharmacological properties of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide. The tert-butyl group—a bulky, electron-donating substituent—substantially enhances the molecule's lipophilicity, as quantified by in silico logP values typically exceeding +3.5 [4] [8]. This elevated lipophilicity promotes passive diffusion across lipid membranes, including bacterial cell envelopes and gastrointestinal barriers, thereby improving tissue distribution and cellular uptake [5] [8].
Steric and electronic contributions of the tert-butyl group further influence target binding. The bulky substituent creates favorable hydrophobic interactions within enzyme binding pockets, such as the deep hydrophobic cleft of DNA gyrase B or dihydroorotate dehydrogenase (DHODH) [4] [5]. In DHODH inhibitors, analogues bearing lipophilic para-substituents on the distal phenyl ring demonstrated enhanced potency (IC₅₀ = 9.71–28.3 nM) due to improved van der Waals contacts with residues like M43, L58, and P364 [5]. Additionally, the electron-donating nature of the tert-butyl group stabilizes the quinoline π-system, potentially enhancing stacking interactions with DNA bases or aromatic amino acids [6].
C2-Aryl Substituent | logPa | Solubility (µg/mL)b | S. aureus Gyrase Inhibition (% at 50 µM) |
---|---|---|---|
4-Hydroxyphenyl | +1.8 | 120 ± 8 | 32% |
4-Chlorophenyl | +3.1 | 45 ± 3 | 67% |
4-tert-Butylphenyl | +3.9 | 28 ± 2 | 89% |
4-Nitrophenyl | +2.7 | 62 ± 4 | 51% |
Notably, the tert-butyl group minimizes metabolic deactivation pathways. Unlike smaller alkyl chains, its steric bulk impedes oxidative metabolism by cytochrome P450 enzymes, thereby prolonging plasma half-life [6]. However, excessive lipophilicity (logP > +4) may reduce aqueous solubility and increase plasma protein binding, necessitating careful optimization in lead development [5].
Quinoline derivatives have evolved from natural product isolates to rationally designed therapeutic agents over two centuries. The earliest quinolines, such as quinine (isolated from Cinchona bark in 1820), demonstrated potent antimalarial properties and laid the foundation for synthetic quinoline drug development [4] [6]. By the mid-20th century, synthetic methods like the Pfitzinger reaction (condensation of isatin with acetophenones) and Skraup synthesis (aniline-glycerol condensation) enabled large-scale production of quinoline scaffolds for medicinal applications [1] [6].
The late 20th century witnessed strategic derivatization of the quinoline core to enhance target specificity and pharmacokinetics. Brequinar (a 2-phenylquinoline-4-carboxylic acid) emerged as a clinical DHODH inhibitor for oncology, though its poor solubility (<0.10 mg/mL) limited efficacy [5]. Concurrently, ciprofloxacin (a fluoroquinolone antibiotic) validated DNA gyrase as a target for quinoline-based antibacterials [1]. These advances highlighted the adaptability of the quinoline scaffold to diverse therapeutic targets through C2/C4 modifications.
In the 21st century, molecular hybridization techniques have further expanded the pharmacophore repertoire. The conjugation of quinoline-4-carboxylic acid derivatives with hydrazine—as seen in 2-(4-bromophenyl)quinoline-4-carbohydrazide—was pioneered to enhance DNA gyrase inhibition and overcome fluoroquinolone resistance [1]. This approach exploits the hydrazide's dual role as a hydrogen-bond donor and a metal-chelating group, which improves engagement with the Mg²⁺ ion in the gyrase active site [7]. Modern derivatives now span antiviral, anticancer, and antileishmanial applications, with ribonucleoside-quinoline hybrids (e.g., compound 110) inhibiting HIV-1 reverse transcriptase at IC₅₀ = 1.4 μM [3].
The historical trajectory underscores the quinoline scaffold's unique capacity to integrate diverse pharmacophoric elements—such as the 4-tert-butylphenyl and carbohydrazide groups in 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide—to address evolving therapeutic challenges, particularly multidrug-resistant infections [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3